![molecular formula C₄₄H₃₆FeK₃N₆O₁₂ B1146147 4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) CAS No. 554445-58-8](/img/structure/B1146147.png)
4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole derivatives involves a series of reactions starting with p-phenylenediamine or isophthalic and terephthalic acid hydrazides, followed by reactions with methyl and aryl isothiocyanates, and base-catalyzed cyclization and alkylation processes. These methods lead to the formation of novel heterocyclic scaffolds and metal-organic frameworks (MOFs) with diverse structural features (Amareshwar et al., 2011) (Zhao et al., 2019).
Molecular Structure Analysis
X-ray diffraction crystallography has been utilized to determine the crystal structures of various triazole derivatives, revealing diverse conformational behaviors and structural motifs, including self-penetrating networks and interpenetrating structures in coordination polymers (Dong & Huo, 2009) (Sun et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving triazole derivatives include nucleophilic ring-opening reactions, cyclization, and complex formation with metal ions. These reactions result in the creation of novel compounds with potential antimicrobial activities and the formation of metal complexes with unique redox properties (Al‐Azmi & Mahmoud, 2020) (Steinhauser et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and the nature of their substituents. These properties are critical in determining their stability, reactivity, and potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the electronic structure of the triazole derivatives. The electron-donating or withdrawing nature of the substituents on the triazole ring significantly affects the compound's ability to form complexes with metals, engage in hydrogen bonding, and exhibit fluorescence or electrochemical luminescence (Beytur et al., 2019) (Zhang et al., 2014).
Applications De Recherche Scientifique
Triazole Derivatives and Their Applications
Synthesis and Environmental Applications : Triazole derivatives have been studied for their potential in environmental applications, such as in the synthesis of polymers and as corrosion inhibitors for metal surfaces. One example is the utilization of 1,2,3-triazole derivatives as molecular well-defined corrosion inhibitors, showing significant research results in protecting steels, copper, iron, and aluminum in aggressive media. These compounds are prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, highlighting their stability and environmental friendliness (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Organic Optoelectronics : In the realm of organic optoelectronics, benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, related to triazole derivatives, have been reviewed for their synthetic pathways and potential in creating optoelectronic devices. The unique open-shell biradical nature of BBT-based materials opens up new research directions for these compounds in the field (Tam & Wu, 2015).
Advanced Synthesis Techniques : The advancements in synthesis techniques for triazole derivatives through eco-friendly procedures have been highlighted, focusing on microwave irradiation and the use of renewable catalysts. These methodologies offer benefits such as shorter reaction times and higher yields, which are crucial for the industrial synthesis of drugs and other applications (de Souza et al., 2019).
Biological Significance : The biological significance of triazine and triazole scaffolds, which share a similar heterocyclic nature with the compound of interest, has been reviewed. These compounds exhibit a broad spectrum of biological activities, making them core moieties for the development of future drugs (Verma, Sinha, & Bansal, 2019).
Propriétés
IUPAC Name |
4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H15N3O4.Fe/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h2*1-12,25-26H,(H,27,28);/q;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUNIUUEAIPKZ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24FeN6O8-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

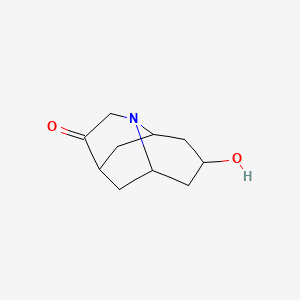
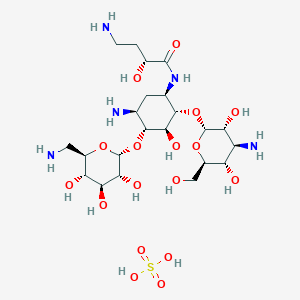

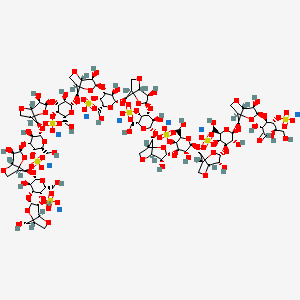
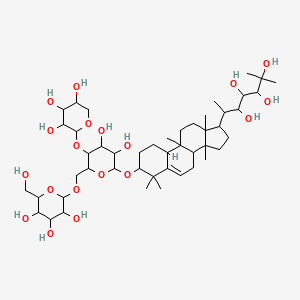
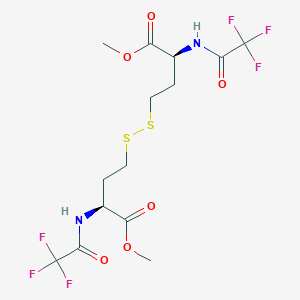
![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)
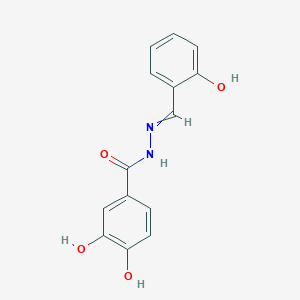
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)
